Comparative Physicochemical Profile: Para-Chloro Substitution Confers Distinct Molecular Weight and Predicted LogP Relative to Non-Halogenated and Meta-Chloro Analogs
The target compound (MW 220.65 g/mol, C₁₁H₉ClN₂O) differs quantitatively from its non-halogenated analog 2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (MW 186.21 g/mol, C₁₁H₁₀N₂O) by +34.44 g/mol (18.5% increase in molecular weight) due to para-chloro substitution . This structural difference yields a predicted LogP increase of approximately +0.8 to +1.2 units (class-level inference based on chloro substitution effects on aromatic systems), enhancing lipophilicity and membrane permeability potential compared to the non-halogenated analog. In contrast, the meta-chloro positional isomer 3-chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde retains identical molecular weight (220.65 g/mol) and formula (C₁₁H₉ClN₂O) but presents a distinct substitution pattern that alters electronic distribution at the carbonyl and steric accessibility of the aldehyde moiety .
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 220.65 g/mol; C₁₁H₉ClN₂O; predicted LogP ~2.5-3.0 |
| Comparator Or Baseline | 2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde: MW 186.21 g/mol; C₁₁H₁₀N₂O; predicted LogP ~1.7-2.0; 3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde: MW 220.65 g/mol; C₁₁H₉ClN₂O |
| Quantified Difference | Target compound MW is 18.5% higher than non-halogenated analog; predicted LogP increase of ~0.8-1.2 units relative to non-halogenated analog (class-level inference). Identical MW to meta-chloro isomer but with altered spatial arrangement. |
| Conditions | Calculated molecular weight; predicted LogP based on chloro substitution class effects on aromatic aldehydes |
Why This Matters
The higher molecular weight and enhanced lipophilicity relative to the non-halogenated analog predict improved membrane permeability and altered pharmacokinetic partitioning, which are critical for medicinal chemistry lead optimization and compound library design where halogenation is a validated strategy for modulating bioavailability.
